Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate

Description

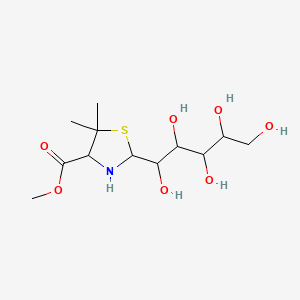

Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate is a thiazolidine derivative characterized by a substituted thiazolidine ring system. The molecule features a 5,5-dimethyl substitution on the thiazolidine ring, a 1,2,3,4,5-pentahydroxypentyl chain at position 2, and a methyl ester group at position 2.

Properties

CAS No. |

65371-84-8 |

|---|---|

Molecular Formula |

C12H23NO7S |

Molecular Weight |

325.38 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C12H23NO7S/c1-12(2)9(11(19)20-3)13-10(21-12)8(18)7(17)6(16)5(15)4-14/h5-10,13-18H,4H2,1-3H3 |

InChI Key |

SGIHDTCYLFWNOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a pentahydroxypentyl group under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The esterification process involves the use of methanol and a suitable catalyst to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The thiazolidine ring may also interact with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to three classes of analogs based on structural motifs:

- Thiazolidine/thiazole derivatives ()

- Pentahydroxypentyl-containing compounds ()

- Substituted aromatic systems ()

Table 1: Structural and Functional Comparison

Thiazolidine/Thiazole Derivatives

The thiazolidine ring in the target compound distinguishes it from thiazole-based analogs (e.g., compounds y and z in ). Thiazolidines are saturated sulfur-containing heterocycles, offering greater conformational flexibility compared to aromatic thiazoles. For instance, compound y () contains a hydroperoxypropan-2-yl-substituted thiazole, which may confer oxidative stability but lacks the hydroxyl-rich side chain of the target compound .

Pentahydroxypentyl-Containing Compounds

The 1,2,3,4,5-pentahydroxypentyl moiety in the target compound is structurally similar to the pentahydroxypentyl group in chlorhexidine glucityl triazine (). The latter’s antimicrobial activity is attributed to biguanide and triazine groups, but the hydroxyl chain likely enhances water solubility. In contrast, the target compound’s hydroxyls may improve bioavailability but lack the triazine’s electrophilic sites for covalent interactions .

Substituted Aromatic Systems

Compounds in (e.g., 9l) feature aromatic rings and cyclopentadienyl groups, which contrast with the aliphatic, hydroxylated chain of the target compound. The nitro group in 9l (10% yield) highlights synthetic challenges in aromatic substitutions, whereas the target’s hydroxyl groups may necessitate protective-group strategies during synthesis .

Research Findings and Implications

- Synthetic Challenges : The pentahydroxypentyl chain in the target compound may require orthogonal protection/deprotection steps, as seen in glycosylation chemistry. demonstrates high yields (73–88%) for cyclopentadienyl derivatives, suggesting robust methods for sulfur-containing heterocycles .

- Bioactivity Hypotheses : Thiazolidine derivatives often exhibit antidiabetic or antimicrobial properties. The hydroxyl-rich side chain in the target compound could mimic sugar moieties in glycoconjugates, enabling interactions with lectins or enzymes .

- Stability Concerns : The methyl ester group may confer hydrolytic instability under physiological conditions, necessitating prodrug optimization, as observed in ester-containing pharmaceuticals .

Biological Activity

Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula: C₁₃H₂₄N₂O₆S

- Molecular Weight: 325.38 g/mol

- Hydrogen Bond Donor Count: 6

- Hydrogen Bond Acceptor Count: 9

- Rotatable Bond Count: 7

- LogP (XLogP3): -2.2

Thiazolidine derivatives have been studied for their ability to modulate various biological pathways. The specific compound has been linked to:

- Anti-inflammatory Activity: Research indicates that thiazolidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .

- Antioxidant Properties: The presence of multiple hydroxyl groups in the structure suggests potential antioxidant activity, which can protect cells from oxidative stress and related diseases .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study conducted on a series of thiazolidine derivatives found that this compound exhibited significant inhibition of COX-1 in vitro. This was assessed using a carrageenan-induced paw edema model in mice, where the compound showed a reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

- Antioxidant Activity : Another investigation focused on the antioxidant properties of this compound. The results indicated that it could effectively reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. The mechanism was attributed to its ability to enhance the expression of endogenous antioxidant enzymes .

- Antimicrobial Study : A broader screening revealed that this thiazolidine derivative had activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.